
2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole
Vue d'ensemble
Description
Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole and contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Catalytic Applications
Nano lead oxide has been used as an efficient and recyclable catalyst in the synthesis of 2,5-dimethyl-N-substituted pyrroles, demonstrating the utility of this compound in catalyzed reactions. The synthesized pyrroles were confirmed through various spectroscopic methods, indicating the potential of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole in catalysis and organic synthesis (Pasha, Satyanarayana, Sivakumar, Chidambaram, & Kennedy, 2011).
Antimicrobial Activity
Several derivatives of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole have shown significant antimicrobial activity. These derivatives were synthesized through various reactions and exhibited antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Monoclonal Antibody Production
In the context of biotechnology, a derivative of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole was found to enhance monoclonal antibody production in Chinese hamster ovary cell cultures. This derivative suppressed cell growth and influenced glucose uptake and ATP production, indicating its role in improving monoclonal antibody production processes (Aki, Katsumata, Kakihara, Nonaka, & Fujiwara, 2021).
Crystal Structure Analysis
The crystal structure and molecular interactions of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole derivatives have been studied, providing insights into their structural properties. These studies are crucial for understanding the molecular behavior and potential applications in material science and chemistry (Șahin, Zarife, Sibel, Karabocek, Serdar, Esra, Isik, & Samil, 2010).
Computational Studies
Computational studies on 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole derivatives have provided valuable insights into their molecular properties. These studies have helped in predicting interaction sites and the nature of bonding, which are essential for designing new compounds with desired properties (Singh, Rawat, & Sahu, 2014).
Environmental Applications
The compound has been used in environmentally-friendly synthetic processes, such as continuous flow ring-closing metathesis. This demonstrates its utility in green chemistry applications, contributing to more sustainable chemical processes (Drop, Bantreil, Grychowska, Mahoro, Colacino, Pawłowski, Martínez, Subra, Zajdel, & Lamaty, 2017).
Antifungal Activity
Isolated derivatives of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole from natural sources have shown antifungal properties, suggesting their potential in developing new antifungal drugs (Dabur, Chhillar, Yadav, Kamal, Gupta, & Sharma, 2005).
The scientific research applications of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole span various fields, focusing on its use in synthesis and potential biological activities. Below are summaries of relevant studies:
Synthesis and Characterization :
- A study by Kashima et al. (1989) involved the preparation of 2-(2,5-Dimethylpyrrol-1-yl)alkanals and 2-(2,5-dimethylpyrrol-1-yl)alkan-1-ones, showcasing the compound's utility in synthesizing 2-amino alcohols like norephedrine and ephedrine through stereoselective reactions (Kashima, Maruyama, Fujioka, & Harada, 1989).
- Singh et al. (2014) synthesized ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, confirmed by spectroscopic analyses, highlighting its potential in forming a variety of heterocyclic compounds (Singh, Rawat, & Sahu, 2014).
Biological Activities :
- Dabur et al. (2004) isolated a new pyrrole derivative from Datura metel with notable antifungal activity, which targeted specific proteins in Aspergillus fumigatus (Dabur, Ali, Singh, Gupta, & Sharma, 2004).
- A similar study by Dabur et al. (2005) found that a dihydropyrrole derivative had significant antifungal activity against various species including Candida and Aspergillus, suggesting potential in antimycotic drug development (Dabur, Chhillar, Yadav, Kamal, Gupta, & Sharma, 2005).
- Joshi et al. (2017) synthesized pyrrole analogs exhibiting antimicrobial and anti-tubercular activities, with some compounds showing non-cytotoxic concentrations in cell line studies (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Chemical Properties and Reactions :
- Gyul’nazaryan et al. (2014) studied the Stevens rearrangement of 1,1-Di(prop-2-yn-1-yl)-2,5-dihydro-1H-Pyrrol-1-ium bromide, which is related to 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole, showcasing interesting chemical behavior and structural properties (Gyul’nazaryan, Sahakyan, Sargsyan, Grigoryan, Aivazyan, & Tamanyan, 2014).
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Orientations Futures
The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of new drugs . Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems .
Propriétés
IUPAC Name |
2,5-dimethyl-1-prop-2-ynylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-4-7-10-8(2)5-6-9(10)3/h1,5-6H,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIBIWLTIDNRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269435 | |
| Record name | 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole | |
CAS RN |
54609-19-7 | |
| Record name | 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54609-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



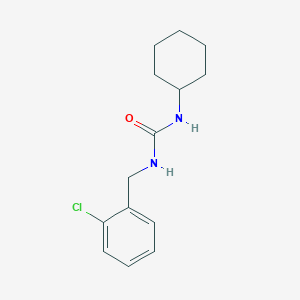
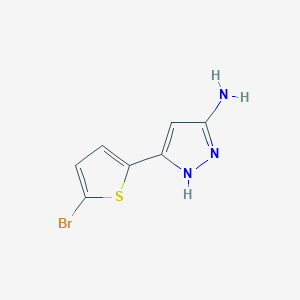
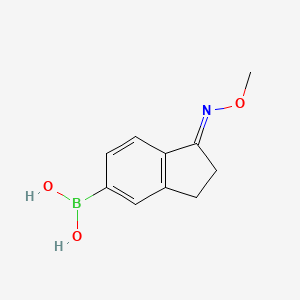
![4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-3-pyridinecarboxaldehyde](/img/structure/B3037613.png)

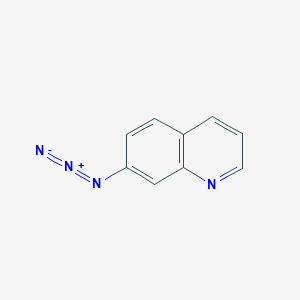

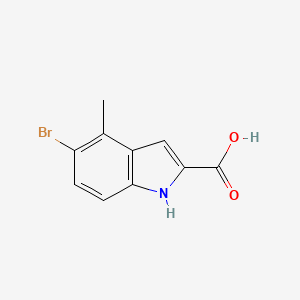
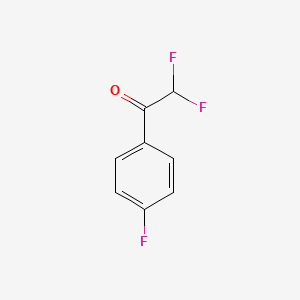
![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)


![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)
